

Protocol for the Synthesis of [18F]-T808 for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Application Notes

[18F]-T808 is a positron emission tomography (PET) tracer used for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. This document provides a detailed protocol for the automated radiosynthesis, purification, and quality control of [18F]-T808. The synthesis is based on a nucleophilic aromatic substitution reaction with [18F]fluoride on a mesylate precursor. The protocol is designed to be reproducible and yield a final product suitable for preclinical and clinical research.

The synthesis involves the trapping of cyclotron-produced [18F]fluoride on an anion exchange cartridge, followed by elution with a phase transfer catalyst solution. The dried [18F]fluoride is then reacted with the T808 precursor. A key feature of this protocol is a base hydrolysis step to decompose any unreacted precursor, which simplifies the subsequent purification. Purification is achieved by semi-preparative high-performance liquid chromatography (HPLC), and the final product is formulated using solid-phase extraction (SPE). Comprehensive quality control tests are outlined to ensure the identity, purity, and safety of the final radiotracer solution for injection.

Quantitative Data Summary



Parameter	Value	Reference
Radiochemical Yield (decay- corrected)	21% - 45%	[1][2]
Specific Activity (at end of bombardment)	37 - 370 GBq/μmol	[2]
Radiochemical Purity	> 99%	
Total Synthesis Time	Approximately 50-60 minutes	_

Experimental Protocols Reagents and Materials

- [18F]Fluoride in [18O]water (from cyclotron)
- T808 mesylate precursor (T808P)
- Kryptofix 2.2.2 (K2.2.2)
- Potassium Carbonate (K2CO3)
- Acetonitrile (anhydrous)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Sodium Hydroxide (NaOH), 3 N solution
- Ethanol (USP grade)
- Water for Injection (WFI)
- Sterile Saline (0.9% NaCl)
- Anion exchange cartridge (e.g., QMA)
- C18 solid-phase extraction (SPE) cartridge



- Sterile vent filter (0.22 μm)
- Sterile product vial

Radiosynthesis Procedure

This procedure is typically performed in an automated synthesis module.

Step 1: [18F]Fluoride Trapping and Elution

- Load the cyclotron-produced [18F]fluoride/[18O]water solution onto a pre-conditioned anion exchange cartridge to trap the [18F]fluoride.
- Elute the [18F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (e.g., 5 mg in 1 mL acetonitrile) and potassium carbonate (e.g., 1 mg in 0.5 mL WFI).

Step 2: Azeotropic Drying

• Dry the [18F]fluoride/Kryptofix mixture by azeotropic distillation. This is typically achieved by heating the reaction vessel under a stream of nitrogen or under vacuum while adding aliquots of anhydrous acetonitrile (e.g., 3 x 0.5 mL) at approximately 95-110°C.

Step 3: Radiofluorination

- Dissolve the T808 mesylate precursor (T808P, e.g., 2-5 mg) in anhydrous DMSO (e.g., 0.5-1.0 mL).
- Add the precursor solution to the dried [18F]fluoride/Kryptofix complex in the reaction vessel.
- Seal the reaction vessel and heat to 140°C for 10-15 minutes.
- Cool the reaction vessel to below 60°C.

Step 4: Base Hydrolysis of Unreacted Precursor

- Add 3 N sodium hydroxide (NaOH) solution (e.g., 0.5 mL) to the reaction mixture.
- Heat the mixture to 100°C for 5 minutes to hydrolyze and decompose the unreacted T808P mesylate precursor.[2]



- Cool the reaction vessel to room temperature.
- Neutralize the reaction mixture with an appropriate acid (e.g., 1 N HCl) and dilute with WFI.

Purification

Step 1: Semi-Preparative HPLC

- Inject the crude reaction mixture onto a semi-preparative reversed-phase (RP) HPLC column (e.g., C18, 10 μm, 250 x 10 mm).
- Elute the product using an isocratic mobile phase, for example, a mixture of acetate buffer and ethanol.[1] A common mobile phase composition is 40-60% ethanol in an aqueous buffer.
- Monitor the column effluent with a radioactivity detector and a UV detector (at a wavelength appropriate for T808).
- Collect the radioactive peak corresponding to [18F]-T808.

Step 2: Solid-Phase Extraction (SPE) Formulation

- Dilute the collected HPLC fraction with WFI (at least 1:1 volume).
- Pass the diluted solution through a pre-conditioned C18 SPE cartridge.
- Wash the cartridge with WFI (e.g., 5-10 mL) to remove residual HPLC solvents.
- Elute the trapped [18F]-T808 from the cartridge with a small volume of ethanol (e.g., 1-2 mL).
- Dilute the ethanol solution with sterile saline to the desired final volume and ethanol concentration (typically <10% v/v).
- Pass the final solution through a 0.22 μm sterile filter into a sterile product vial.

Quality Control

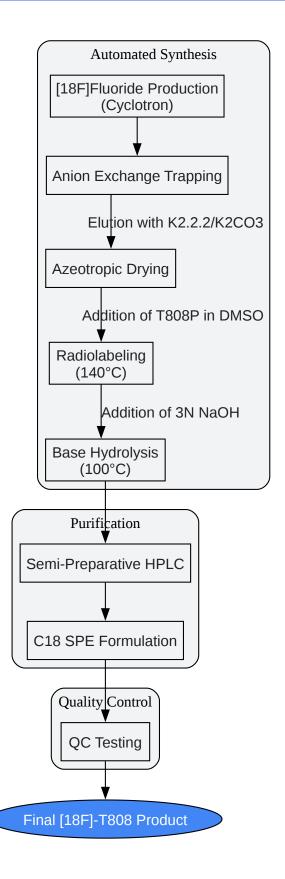
Perform the following quality control tests on the final product.



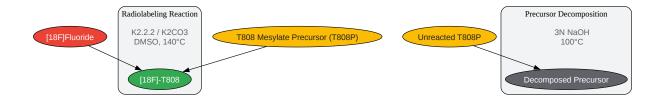
Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless, and free of particulate matter
pH	pH meter or pH strips	4.5 - 7.5
Radiochemical Identity	Analytical HPLC	Retention time of the radioactive peak matches that of the non-radioactive T808 standard
Radiochemical Purity	Analytical HPLC	≥ 95%
Chemical Purity	Analytical HPLC (UV)	Peak corresponding to T808 should be the major peak; impurities should be below specified limits
Residual Solvents	Gas Chromatography (GC)	Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm
Kryptofix 2.2.2 Residue	Spot test or LC-MS	< 50 μg/mL
Radionuclidic Identity	Gamma-ray spectroscopy	Photon energy peak at 511 keV
Radionuclidic Purity	Half-life measurement	105 - 115 minutes
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility	USP <71>	No microbial growth

Visualizations









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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Protocol for the Synthesis of [18F]-T808 for PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#protocol-for-18f-t808-synthesis-for-petimaging]

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